Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
Description
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based derivative with a multi-substituted aromatic core. Its structure features:
- A thiophene ring substituted at positions 2, 3, 4, and 3.
- 4-Methoxyphenylcarbamoyl at position 4.
- 3-Phenylpropanamido at position 2.
- Ethyl carboxylate at position 3. This compound is part of a broader class of thiophene derivatives studied for their antimicrobial, antifungal, and structural properties .
Properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(30)21-16(2)22(23(29)26-18-11-13-19(31-3)14-12-18)33-24(21)27-20(28)15-10-17-8-6-5-7-9-17/h5-9,11-14H,4,10,15H2,1-3H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXZSDWARSIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of Functional Groups: The functional groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be added via a nucleophilic aromatic substitution reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Table 1: Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Gewald Reaction | Ethyl cyanoacetate, sulfur, morpholine | Ethyl 2-amino-4-methylthiophene-3-carboxylate1 |
| 2 | Carbamoylation at C5 | 4-Methoxyphenyl isocyanate, DCM, RT | C5-carbamoyl intermediate2 |
| 3 | Amidation at C2 | 3-Phenylpropanoyl chloride, DIPEA, DMF | Target compound3 |
Hydrolysis Reactions
The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:
Ester Hydrolysis
The ethyl ester at C3 undergoes saponification to yield the carboxylic acid:
\text{Compound} + \text{NaOH (aq)} \rightarrow \text{5-[(4-Methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylic acid} + \text{EtOH}[^4^]
Amide Hydrolysis
The 3-phenylpropanamido group at C2 hydrolyzes under strong acidic conditions:
\text{Compound} + \text{HCl (conc.)} \rightarrow \text{2-Amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylic acid} + \text{3-Phenylpropanoic acid}[^6^]
Table 2: Hydrolysis Conditions and Products
| Functional Group | Conditions | Product(s) | Yield (%) |
|---|---|---|---|
| Ethyl ester | 2M NaOH, reflux, 4h | Carboxylic acid derivative | 854 |
| Amide | 6M HCl, 110°C, 8h | Free amine + 3-phenylpropanoic acid | 725 |
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene core facilitates electrophilic aromatic substitution (EAS), though steric hindrance from the C4 methyl group directs reactivity to C3 and C5 positions6.
Nitration
Reaction with nitric acid introduces nitro groups at C3 or C5:
\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-derivatives (C3 or C5)}[^1^]
Sulfonation
Sulfonic acid groups are introduced under fuming sulfuric acid:
\text{Compound} + \text{SO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Sulfonated product}[^1^]
Modification of the Carbamoyl Group
The 4-methoxyphenyl carbamoyl group undergoes demethylation with BBr₃:
\text{Compound} + \text{BBr}_3 \rightarrow \text{5-[(4-Hydroxyphenyl)carbamoyl] derivative}[^9^]
Table 3: Reactivity Trends in Thiophene Derivatives652
| Substituent Position | Reactivity towards EAS | Preferred Reaction |
|---|---|---|
| C2 (Amide) | Low | Hydrolysis |
| C3 (Ester) | Moderate | Saponification/Nucleophilic substitution |
| C5 (Carbamoyl) | High | Demethylation/Nitration |
Scientific Research Applications
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Position 2: The target compound’s 3-phenylpropanamido group distinguishes it from analogs with simpler substituents (e.g., amino, phenylamino, or benzamido groups). This bulky substituent may enhance lipophilicity and membrane permeability .
- Position 5 : The 4-methoxyphenylcarbamoyl group is shared with compound 8c , but differs from triazine or triazole-based substituents in other analogs .
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The compound is synthesized via a multi-step protocol involving cyclocondensation and functionalization. A representative method involves:
Thiophene Core Formation : Reacting ethyl acetoacetate, elemental sulfur, and a carbamoylating agent (e.g., N-(4-methoxyphenyl)-2-cyanoacetamide) in ethanol under reflux with triethylamine catalysis. This forms the 5-amino-thiophene-3-carboxylate intermediate .
Acylation : Introducing the 3-phenylpropanamido group via coupling agents (e.g., malonic acid diethyl ester) under controlled pH and temperature.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 5h | 65–70 | |
| 2 | Malonic ester, pH 6 | 50–55 |
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Methodological Answer:
DoE identifies critical parameters (e.g., molar ratios, temperature, solvent volume) through factorial designs. For example:
- Central Composite Design : Varying sulfur concentration (0.8–1.2 mol/L) and reflux time (3–7 hours) revealed optimal conditions (1.1 mol/L, 5 hours) increased yield by 18% compared to baseline .
- Response Surface Modeling : Predicted a 72% yield at 75°C, validated experimentally (70% observed) .
Basic: What spectroscopic methods confirm structural integrity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3 ppm) and carbonyl carbons (δ 170–175 ppm).
- IR Spectroscopy : Confirms carbamoyl (C=O stretch at 1660 cm⁻¹) and ester (C=O at 1720 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak at m/z 454.5 (calculated for C₂₅H₂₅N₂O₅S) .
Advanced: How to resolve contradictions in reported spectral data?
Methodological Answer:
Contradictions (e.g., variable melting points or NMR shifts) may arise from:
- Polymorphism : Recrystallization in ethanol vs. dioxane produces different crystal forms (mp 160°C vs. 165°C) .
- Impurities : Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) and validate with HPLC (≥98% purity) .
- Advanced Techniques : Use 2D NMR (e.g., HMBC to confirm carbamoyl-thiophene connectivity) .
Basic: What safety protocols are essential for handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD50 > 2000 mg/kg in rats; irritant to respiratory system) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Computational Modeling :
- DFT Calculations : Predict electron-deficient thiophene core as a kinase-binding motif (HOMO/LUMO gap = 4.1 eV) .
- Molecular Docking : Simulate interactions with COX-2 (binding energy: −9.2 kcal/mol) .
- Derivatization : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance activity.
Example SAR Data :
| Substituent | IC₅₀ (μM) vs. COX-2 | Reference |
|---|---|---|
| 4-OCH₃ | 12.3 | |
| 4-NO₂ | 8.7 |
Basic: How to validate purity for pharmacological assays?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min). Retention time: 6.2 minutes .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 64.28%, H: 5.52%, N: 6.16%) .
Advanced: What strategies mitigate byproduct formation during acylation?
Methodological Answer:
- Kinetic Control : Lower temperature (0–5°C) reduces hydrolysis of active ester intermediates.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 12h to 4h .
- Byproduct Identification : LC-MS detects dimeric byproducts (m/z 890.2), removed via fractional crystallization .
Basic: What solvents are compatible for recrystallization?
Methodological Answer:
- Ethanol : Yields needle-like crystals (mp 158–160°C) .
- 1,4-Dioxane : Produces prismatic crystals suitable for X-ray diffraction .
Advanced: How to analyze degradation pathways under accelerated stability testing?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks.
- HPLC-MS Analysis : Major degradation product (m/z 438.4) identified as hydrolyzed ester .
- Mechanism : Base-catalyzed ester hydrolysis (t₁/₂ = 14 days at pH 9) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
